ethyl (2E)-2-(3-chlorobenzylidene)hydrazinecarboxylate
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Overview
Description
ETHYL 2-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE: is a chemical compound known for its unique structure and potential applications in various fields. This compound features an ethyl ester group, a hydrazinecarboxylate moiety, and a chlorophenyl group, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE typically involves the condensation of ethyl hydrazinecarboxylate with an appropriate aldehyde or ketone. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration or extraction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: ETHYL 2-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted chlorophenyl derivatives .
Scientific Research Applications
ETHYL 2-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of ETHYL 2-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
- Methyl 2-[(E)-(2-chlorophenyl)methylidene]-1-hydrazinecarboxylate
- Ethyl 2-[(E)-(4-chlorophenyl)methylidene]-1-hydrazinecarboxylate
Comparison: ETHYL 2-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE is unique due to its specific chlorophenyl substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C10H11ClN2O2 |
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Molecular Weight |
226.66 g/mol |
IUPAC Name |
ethyl N-[(E)-(3-chlorophenyl)methylideneamino]carbamate |
InChI |
InChI=1S/C10H11ClN2O2/c1-2-15-10(14)13-12-7-8-4-3-5-9(11)6-8/h3-7H,2H2,1H3,(H,13,14)/b12-7+ |
InChI Key |
KEPBMVOWLHWONN-KPKJPENVSA-N |
Isomeric SMILES |
CCOC(=O)N/N=C/C1=CC(=CC=C1)Cl |
Canonical SMILES |
CCOC(=O)NN=CC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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